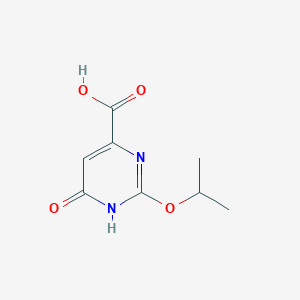

6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4(2)14-8-9-5(7(12)13)3-6(11)10-8/h3-4H,1-2H3,(H,12,13)(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRNEHWJJDAOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=CC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with isopropyl alcohol in the presence of a catalyst to introduce the isopropoxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The isopropoxy group and carboxylic acid moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives, emphasizing substituent variations, molecular properties, and functional similarities. Data are synthesized from the provided evidence and similarity indices (where available):

Key Structural and Functional Differences:

- Substituent Effects: The propan-2-yloxy group in the target compound introduces steric bulk and lipophilicity, contrasting with smaller substituents (e.g., Cl in , CH₃ in ). This may enhance membrane permeability but reduce aqueous solubility compared to dioxo analogs (e.g., CAS 65-86-1) . 6-Oxo vs. Carboxylic Acid vs.

Research Findings and Implications

Reactivity and Stability :

- Halogenated analogs (e.g., CAS 89581-58-8 ) exhibit higher electrophilicity at position 2, enabling nucleophilic substitution reactions. In contrast, the isopropoxy group in the target compound likely confers stability against hydrolysis, as alkoxy groups are less reactive than halides under physiological conditions.

- Dioxo derivatives (e.g., CAS 65-86-1 ) show higher thermal stability due to intramolecular hydrogen bonding between oxo and carboxylic acid groups. The target compound’s single oxo group may reduce such interactions, impacting crystallinity.

Biological Activity: The phenyl-substituted analog (CAS 1048922-47-9 ) demonstrates enhanced interaction with hydrophobic enzyme pockets, suggesting that the target compound’s isopropoxy group could similarly improve target engagement in lipophilic environments.

Synthetic Accessibility: Discontinued availability of certain analogs (e.g., CAS 1439896-56-6 ) highlights challenges in sourcing intermediates. The target compound’s synthesis may require tailored routes, such as coupling isopropanol with a pyrimidine precursor under Mitsunobu conditions.

Biological Activity

6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid (CAS Number: 2413866-93-8) is a heterocyclic compound characterized by its pyrimidine ring, which is substituted with a carboxylic acid group and an isopropoxy group. Its unique structure positions it as a potential candidate for various biological applications, including medicinal chemistry and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₄ |

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2413866-93-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator , depending on the biological context. The presence of the isopropoxy group enhances its binding affinity, while the carboxylic acid moiety plays a crucial role in its reactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyrimidine compounds have shown promising results against various cancer cell lines, including A549 lung cancer cells. In vitro studies demonstrated that certain modifications to the pyrimidine structure can enhance cytotoxicity against cancer cells while maintaining lower toxicity to normal cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of pyrimidine compounds can exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism often involves interference with bacterial enzyme systems, making these compounds valuable in the fight against antibiotic resistance .

Study on Anticancer Properties

In a study evaluating the anticancer activity of various pyrimidine derivatives, compounds structurally related to this compound were tested against A549 cells. The results indicated a structure-dependent relationship where specific substitutions led to increased cytotoxicity. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts .

Study on Antimicrobial Efficacy

Another significant study focused on the antimicrobial properties of pyrimidine derivatives, where several compounds were screened against resistant bacterial strains. Results showed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents in treating resistant infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-oxo-pyrimidine-4-carboxylic acid derivatives, and how can reaction conditions be optimized for yield and purity?

- Answer : A typical synthesis involves cyclocondensation of amino acids (e.g., L-asparagine) with aldehydes under basic conditions, followed by functionalization (e.g., acryloylation). For example, cyclocondensation of L-asparagine with benzaldehyde in aqueous NaOH forms a pyrimidine intermediate, which is then acryloylated to yield the final product. Optimization includes controlling pH (e.g., using 2.0 M NaOH) and temperature (e.g., cold washing to precipitate pure product). Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. How can X-ray crystallography and NMR spectroscopy be used to resolve structural ambiguities in 6-oxo-pyrimidine derivatives?

- Answer : X-ray crystallography provides definitive conformational data (e.g., twisted boat vs. chair conformations) and hydrogen-bonding networks, as seen in the syn-conformer stabilization via O–H⋯O and N–H⋯O interactions . NMR (e.g., H, C, and NOESY) identifies dynamic equilibria in solution (e.g., syn/anti conformer ratios) by analyzing coupling constants and nuclear Overhauser effects. For instance, anti-conformers dominate in aqueous sodium bicarbonate, while syn-conformers crystallize preferentially .

Q. What safety protocols are critical when handling reactive intermediates during the synthesis of this compound?

- Answer : Use fume hoods for volatile reagents (e.g., acryloyl chloride), wear PPE (gloves, goggles), and implement emergency measures (e.g., eye rinsing for 15 minutes with water if exposed). Ensure proper waste disposal for toxic byproducts (e.g., halogenated solvents) per OSHA guidelines. Safety data sheets (SDS) for structurally similar compounds emphasize immediate medical consultation for inhalation or skin contact .

Advanced Research Questions

Q. How do conformational dynamics (syn vs. anti) of 6-oxo-pyrimidine derivatives influence their reactivity in asymmetric catalysis?

- Answer : The anti-conformer enables stereoselective Diels-Alder reactions by positioning the acryloyl group for endo transition states, yielding products with S-configuration (e.g., 3:2 anti/syn ratio in sodium bicarbonate). Computational modeling (DFT) predicts transition-state energies, while crystallography validates steric effects. Adjusting solvent polarity (e.g., aqueous vs. organic) shifts conformational equilibria, impacting enantioselectivity .

Q. What strategies address discrepancies between solution-phase NMR data and solid-state crystallographic results for pyrimidine derivatives?

- Answer : Crystallography captures the most stable conformer (e.g., syn), whereas NMR reflects a dynamic equilibrium. Variable-temperature NMR quantifies energy barriers between conformers. For example, cooling shifts equilibria toward the crystallographically observed syn-form. Hybrid methods like REDOR NMR or in situ crystallography under reaction conditions bridge these discrepancies .

Q. How can hydrogen-bonding networks in crystalline pyrimidine derivatives guide the design of supramolecular catalysts?

- Answer : Intermolecular O–H⋯O and N–H⋯O bonds (e.g., chains along the b- and c-axes) create 3D frameworks that template reactant alignment. Modifying substituents (e.g., replacing phenyl with morpholine) alters H-bond donor/acceptor capacity. SAXS or PXRD tracks structural changes during catalysis, enabling rational design of host-guest systems .

Q. What mechanistic insights explain the regioselectivity of functional group modifications (e.g., acryloylation) on the pyrimidine core?

- Answer : Acryloylation occurs preferentially at the secondary amine due to lower steric hindrance and higher nucleophilicity. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate constants for competing sites. Substituent effects (e.g., electron-withdrawing groups) redirect reactivity; DFT calculations map charge distribution to predict sites for electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.